Rolicyclidine

Content Navigation

Forensic labs using PCP as a reference standard risk misidentifying arylcyclohexylamines due to overlapping spectra. Rolicyclidine (PCPy) provides unambiguous differentiation via its distinct pyrrolidine-derived fragmentation pattern.

- Distinct MS fragments and retention indices prevent co-elution errors in GC/LC-MS.

- GluN2B affinity (Ki=175.4 nM) supports accurate SAR studies of the NMDA PCP site.

- Supplied as analytical reference material for immediate calibration and validation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

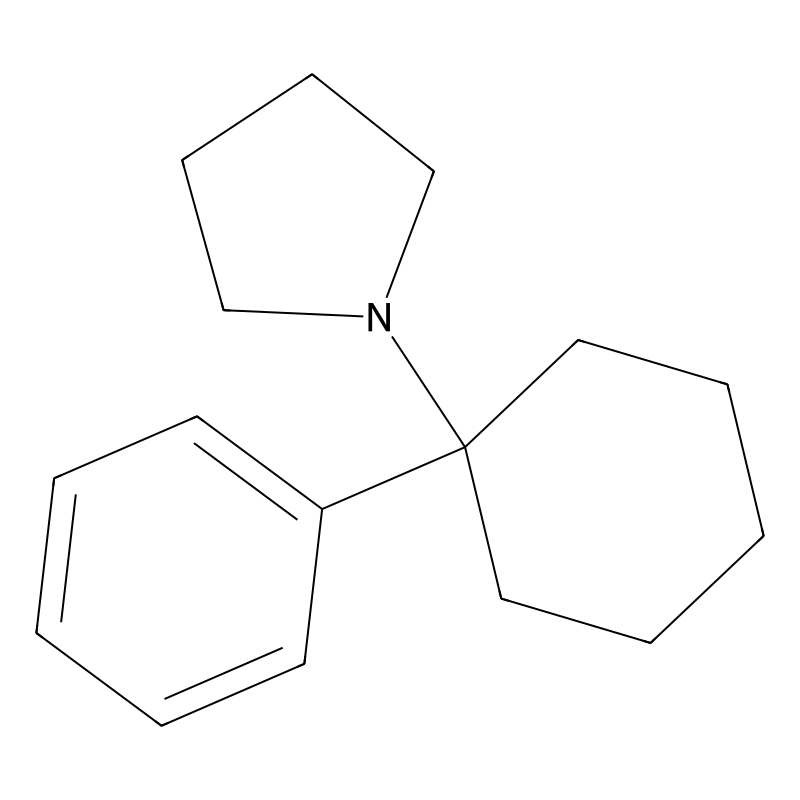

Rolicyclidine, commonly known as PCPy (1-(1-phenylcyclohexyl)pyrrolidine), is a synthetic arylcyclohexylamine and a structural analog of phencyclidine (PCP) where the piperidine ring is replaced by a pyrrolidine ring. It functions as a high-affinity, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. In the scientific procurement landscape, Rolicyclidine is strictly utilized as an analytical reference standard for forensic toxicology and as a highly specific pharmacological probe in neuroreceptor binding assays. Its distinct steric profile and lipophilicity make it an essential baseline material for structure-activity relationship (SAR) studies mapping the PCP binding site [1].

Research Fit

Substituting Rolicyclidine with its parent compound, PCP, or other in-class analogs like ketamine or tenocyclidine (TCP), critically compromises both analytical resolution and pharmacological accuracy. In forensic and toxicological workflows, the pyrrolidine ring of PCPy generates a distinct mass spectral fragmentation pattern and alters chromatographic retention times; generic substitution prevents the unambiguous identification of co-eluting arylcyclohexylamines. Furthermore, in neuropharmacological assays, the reduced steric bulk of the pyrrolidine ring compared to piperidine alters the compound's binding kinetics and affinity at the GluN2B subunit, meaning substitution would invalidate quantitative structure-activity relationship (SAR) models [1].

Substitution Risk

NMDA Receptor GluN2B Affinity

In structure-activity relationship studies targeting the GluN2B subunit of the NMDA receptor, Rolicyclidine (PCPy) demonstrates high binding affinity with a Ki of 175.4 nM. When evaluated against the acyclic ethylamine analog eticyclidine (PCE), which exhibits a Ki of 745.6 nM, PCPy displays a greater than four-fold higher affinity. This quantitative difference underscores the necessity of the cyclic tertiary amine (pyrrolidine) for optimal interaction with the NMDAR binding pocket [1].

| Evidence Dimension | Binding affinity (Ki) at GluN2B-containing NMDA receptors |

| Target Compound Data | 175.4 nM |

| Comparator Or Baseline | Eticyclidine (PCE): 745.6 nM |

| Quantified Difference | >4-fold higher affinity for PCPy |

| Conditions | [3H]-TCP displacement assay in cells expressing GluN2B |

Procurement of PCPy is essential for neuropharmacology researchers requiring a high-affinity, structurally constrained ligand to map the steric requirements of the NMDA receptor.

Forensic GC-MS Differentiation

For forensic and toxicological screening, differentiating arylcyclohexylamine analogs is a strict regulatory requirement. PCPy features a pyrrolidine ring instead of the piperidine ring found in PCP, resulting in a distinct mass spectral fragmentation pattern—specifically the loss of the pyrrolidine moiety—and unique retention indices on standard stationary phases such as HP-1 MS and Rxi-5Sil MS. Without the exact PCPy reference standard, analytical laboratories cannot establish baseline resolution or validate spectral libraries against co-eluting analogs like TCP [1].

| Evidence Dimension | Chromatographic retention and mass fragmentation |

| Target Compound Data | Distinct retention time and pyrrolidine-specific fragmentation |

| Comparator Or Baseline | Phencyclidine (PCP) and Tenocyclidine (TCP) |

| Quantified Difference | Unambiguous baseline resolution and unique MS artifact formation |

| Conditions | GC-MS analysis using HP-1 MS and Rxi-5Sil MS columns |

Toxicology and forensic labs must procure the exact PCPy standard to validate spectral libraries and ensure legally defensible identification of seized substances.

In Silico NMDAR Scaffold Training

In computational drug discovery, PCPy serves as a critical structural input for generative AI models targeting the NMDAR phencyclidine site. Compared to the parent compound PCP, PCPy provides a topologically distinct cyclic amine scaffold while maintaining the characteristic high lipophilicity (library mean µ: 3.75) and low molecular weight required for CNS penetration. This specific structural variation is essential for generating novel decoy molecules and training deep learning algorithms to identify non-dissociative NMDAR antagonists [1].

| Evidence Dimension | Molecular topology and structural coordinates |

| Target Compound Data | Pyrrolidine-based arylcyclohexylamine scaffold (lipophilicity µ: ~3.75) |

| Comparator Or Baseline | Piperidine-based scaffold (PCP) |

| Quantified Difference | Distinct topological representation for AI training datasets |

| Conditions | In silico library generation and physicochemical profiling |

Computational chemists procure PCPy structural data to train deep learning models aimed at discovering novel NMDAR therapeutics with improved safety profiles.

Forensic GC-MS/LC-MS Reference Standards

Due to its unique mass fragmentation pattern and retention indices, PCPy is procured as an essential analytical reference standard. Forensic and toxicological laboratories rely on this compound to calibrate GC-MS and LC-MS instruments, ensuring the legally defensible differentiation of PCPy from other arylcyclohexylamines like PCP and TCP in seized materials [1].

Neuropharmacological NMDA Receptor SAR

With a high binding affinity (Ki = 175.4 nM) for the GluN2B subunit, PCPy is utilized in in vitro displacement assays. It serves as a critical structural probe for researchers mapping the steric and lipophilic constraints of the NMDAR PCP binding site, particularly when evaluating the impact of cyclic versus acyclic amine substitutions[2].

Generative AI for Drug Discovery

PCPy's distinct pyrrolidine topology makes it a valuable input for deep learning models designed to generate novel NMDAR antagonists. By incorporating PCPy into training libraries, computational chemists can better predict structure-activity relationships and design CNS-active therapeutics that minimize dissociative side effects [3].

Application Fit Matrix

References

- [1] Lodge, D., et al. 'Spectroscopic and Chromatographic Studies of PCP and Analogues.' ProQuest Dissertations Publishing, 2021.

- [2] Kim, J., et al. 'Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway.' Biomolecules & Therapeutics, 2023.

- [3] Smith, A., et al. 'Application and Assessment of Deep Learning for the Generation of Potential NMDA Receptor Antagonists.' arXiv, 2023.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Vapor Pressure

Other CAS

Wikipedia

General Manufacturing Information

2: Overton DA, Shen CF, Ke GY, Gazdick LP. Discriminable effects of phencyclidine analogs evaluated by multiple drug (PCP versus OTHER) discrimination training. Psychopharmacology (Berl). 1989;97(4):514-20. PubMed PMID: 2498947.

3: Brady JF, Dokko J, Di Stefano EW, Cho AK. Mechanism-based inhibition of cytochrome P-450 by heterocyclic analogues of phencyclidine. Drug Metab Dispos. 1987 Sep-Oct;15(5):648-52. PubMed PMID: 2891481.

4: Marquis KL, Moreton JE. Animal models of intravenous phencyclinoid self-administration. Pharmacol Biochem Behav. 1987 Jun;27(2):385-9. PubMed PMID: 3628455.

5: Vaupel DB, McCoun D, Cone EJ. Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse. J Pharmacol Exp Ther. 1984 Jul;230(1):20-7. PubMed PMID: 6747825.

6: Budd RD. Thin-layer chromatographic analysis of 1-(1-phenylcyclohexyl)pyrrolidine in urine. J Chromatogr. 1982 Apr 2;238(1):261-3. PubMed PMID: 7076779.

7: Brady KT, Balster RL. Discriminative stimulus properties of phencyclidine and five analogues in the squirrel monkey. Pharmacol Biochem Behav. 1981 Feb;14(2):213-8. PubMed PMID: 7208560.

8: Nakamura GR, Griesemer EC, Joiner LE, Noguchi TT. Determination of 1-(1-phenylcyclohexyl) pyrrolidine (PHP) in postmortem specimens: a case report. Clin Toxicol. 1979 Apr;14(4):383-8. PubMed PMID: 466980.

9: Bailey K, Gagné DR, Pike RK. Identification of some analogs of the hallucinogen phencyclidine. J Assoc Off Anal Chem. 1976 Jan;59(1):81-9. PubMed PMID: 1249045.

Explore Compound Types